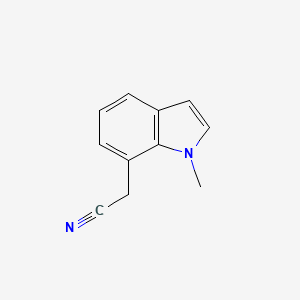

1H-Indole-7-acetonitrile, 1-methyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Indole as a Building Block in Cycloaddition Reactions

- Scientific Field : Organic Chemistry .

- Application Summary : Indole is used in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . These reactions are atom-economical and considered as green reactions .

- Methods of Application : The unique aromaticity and diverse reactivity of indole have captivated the interest of synthetic chemists for decades . One of the most attractive aspects of indoles is their ability to undergo cycloaddition reactions .

- Results or Outcomes : Indole-based cycloaddition reactions provide rapid access to structurally diverse heterocycles, including polycyclic frameworks and spirocyclic systems .

Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases

- Scientific Field : Pharmacology .

- Application Summary : Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .

- Methods of Application : By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .

- Results or Outcomes : New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

Indoles in Multicomponent Reactions

- Scientific Field : Organic Chemistry .

- Application Summary : Indoles are used in multicomponent reactions for the synthesis of various heterocyclic compounds . These reactions are efficient ways to create complex molecules from simple starting materials .

- Methods of Application : The reactions involve the combination of three or more reactants in a single reaction to form a product where all or most of the atoms of the starting materials are incorporated .

- Results or Outcomes : The synthesis of various heterocyclic compounds during the period of 2012 to 2017 has been achieved using indole in multicomponent reactions .

Biological Potential of Indole Derivatives

- Scientific Field : Pharmacology .

- Application Summary : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application : These compounds are synthesized and then tested for their biological activities using various in vitro and in vivo models .

- Results or Outcomes : The research has shown promising results, with many indole derivatives exhibiting significant biological activities .

Indole in the Synthesis of Diverse Heterocyclic Frameworks

- Scientific Field : Organic Chemistry .

- Application Summary : Indole is a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . These reactions are completely atom-economical and are considered as green reactions .

- Methods of Application : The unique aromaticity and diverse reactivity of indole have captivated the interest of synthetic chemists for decades . One of the most attractive aspects of indoles is their ability to undergo cycloaddition reactions .

- Results or Outcomes : Indole-based cycloaddition reactions provide rapid access to structurally diverse heterocycles, including polycyclic frameworks and spirocyclic systems .

Indole in Multicomponent Reactions

- Scientific Field : Organic Chemistry .

- Application Summary : Indoles are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .

- Methods of Application : The reactions involve the combination of three or more reactants in a single reaction to form a product where all or most of the atoms of the starting materials are incorporated .

- Results or Outcomes : The synthesis of various heterocyclic compounds during the period of 2012 to 2017 has been achieved using indole in multicomponent reactions .

Eigenschaften

IUPAC Name |

2-(1-methylindol-7-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-13-8-6-10-4-2-3-9(5-7-12)11(10)13/h2-4,6,8H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPOKJNELSFVJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole-7-acetonitrile, 1-methyl- | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyclopropyl-3-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2363851.png)

![3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B2363852.png)

![2-Butyl-6-(2,4-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2363854.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-carboxamide](/img/structure/B2363855.png)

![3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2363857.png)

![4-[(3,4-dichlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2363866.png)

![(E)-5-chloro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2363867.png)

![4-(4-Methoxyphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2363868.png)

![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2363870.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2363871.png)